1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with an ethoxycarbonyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound shares the ethoxycarbonyl group but differs in its ring structure and substitution pattern.
Succinic acid derivatives: These compounds have similar carboxylic acid functionalities but differ in their overall structure and reactivity.
Uniqueness: 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring and the presence of both an ethoxycarbonyl group and a fluorine atom. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11FO4 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO4/c1-2-13-7(12)8(6(10)11)3-5(9)4-8/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
MHRHICMDLGBRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)O |
Origin of Product |
United States |
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